Dynamin inhibitory peptide, myristoylated

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dynamin inhibitory peptide, myristoylated, is a cell-permeable version of dynamin inhibitory peptide . It is an inhibitor of the GTPase dynamin that competitively blocks the binding of dynamin to amphiphysin, preventing endocytosis . It also reduces NMDA receptor internalization .

Molecular Structure Analysis

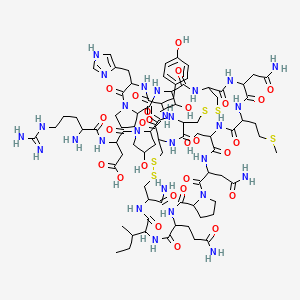

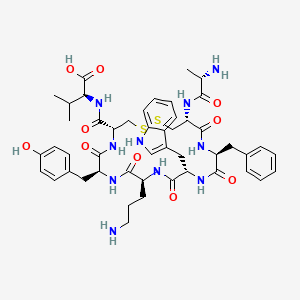

The molecular weight of Dynamin inhibitory peptide, myristoylated is 1330.64 . Its formula is C61H107N19O14 . The sequence is QVPSRPNRAP, with modifications: Gln-1 = Myr-Gln, Pro-10 = C-terminal amide . The peptide is soluble to 1 mg/ml in water .Physical And Chemical Properties Analysis

The physical and chemical properties of Dynamin inhibitory peptide, myristoylated include a molecular weight of 1330.62 and a formula of C61H107N19O14 . The sequence is QVPSRPNRAP, with modifications: Gln-1 = Myr-Gln, Pro-10 = C-terminal amide . The peptide is soluble to 1 mg/ml in water .科学的研究の応用

Role in Endocytosis

Dynamin inhibitory peptide, myristoylated, plays a crucial role in endocytosis, a fundamental process occurring in all eukaryotic cells . It competitively blocks the binding of dynamin to amphiphysin, thereby preventing endocytosis . This is particularly important in the formation of vesicles from the plasma membrane .

Involvement in Cellular Processes

Dynamin is a central player in many forms of endocytosis, such as clathrin-mediated endocytosis or synaptic vesicle endocytosis, as well as other important cellular processes such as actin remodelling . The dynamin inhibitory peptide, myristoylated, can therefore be used to study these processes .

Understanding Dynamin Structure and Function

The peptide provides insights into the main features of dynamin structure and function and its central role in membrane remodelling events . It is a remarkable mechano-GTPase, which can do a lot to membranes on its own but which is, in cells, at the centre of a vast protein and lipid network and cannot work in isolation .

Role in Synaptic Transmission

The peptide has been used to study synaptic transmission at the neuromuscular junction . High temperature blocks synaptic transmission at the neuromuscular junction and depletes presynaptic vesicles .

Inhibition of Amyloid β Protein Generation

The peptide increases shedding of the amyloid precursor protein ectodomain and reduces generation of amyloid β protein . This suggests that alterations in the activity of proteins that mediate endocytosis might lead to significant changes in Aβ production .

Role in NMDA Receptor Internalization

The peptide reduces NMDA receptor internalization . This can be particularly useful in studying the mechanisms of NMDA receptor trafficking and its role in neurological disorders.

将来の方向性

The future directions of research on Dynamin inhibitory peptide, myristoylated could involve further exploration of its role in endocytosis and its effects on NMDA receptor internalization . Additionally, the role of dynamin in vesicle scission via multivalent interactions in cells could be a potential area of future research .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTSFTVOMZTNME-ZUSDHBTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H107N19O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1330.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 90471171 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Ala113]-MBP (104-118)](/img/structure/B612395.png)